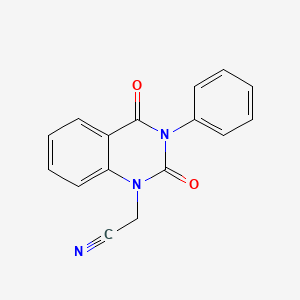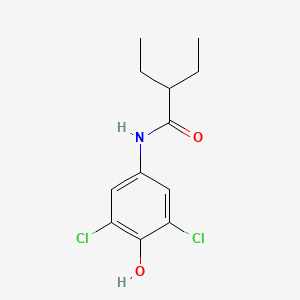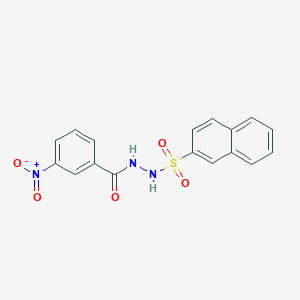![molecular formula C17H18N2O3 B5733647 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, alkylation, and esterification.
作用機序
The mechanism of action of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone involves its ability to act as a nucleophilic catalyst. This compound can activate carbonyl compounds by forming a complex with them, which increases their reactivity towards nucleophiles. This compound can also act as a base, deprotonating acidic compounds and facilitating their reaction with electrophiles. The unique properties of this compound make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care and follow proper safety protocols when working with it in the laboratory.
実験室実験の利点と制限
One advantage of using 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in lab experiments is its versatility. It can be used in a variety of reactions and can facilitate the synthesis of complex compounds. This compound is also relatively inexpensive and easy to handle. However, one limitation of using this compound is that it can be air-sensitive and may need to be stored under inert conditions. In addition, this compound can be difficult to remove from reaction mixtures and may require additional purification steps.
将来の方向性
There are several future directions for the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in scientific research. One area of interest is the development of new catalysts and reagents based on the structure of this compound. Another area of interest is the use of this compound in the synthesis of novel compounds for use in drug discovery. Additionally, the use of this compound in green chemistry and sustainable synthesis is an area of growing interest. Overall, the unique properties of this compound make it a valuable tool in organic synthesis and scientific research.
合成法
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized by reacting 2,3-dimethylaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been widely used in scientific research as a catalyst and reagent in organic synthesis. It has been used in the synthesis of various compounds such as peptides, esters, and amides. This compound has also been used in the preparation of chiral compounds and in the synthesis of natural products. In addition, this compound has been used in the development of new drugs and pharmaceuticals.
特性
IUPAC Name |
3-(2,3-dimethylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-8-16(13(12)2)18-10-9-17(20)14-6-4-7-15(11-14)19(21)22/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNQYJOQBAUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)

![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B5733590.png)

![3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5733599.png)



![4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5733619.png)
![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)
